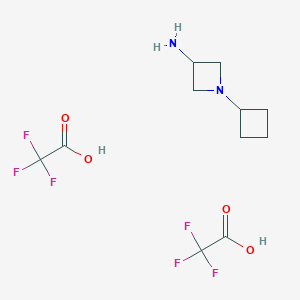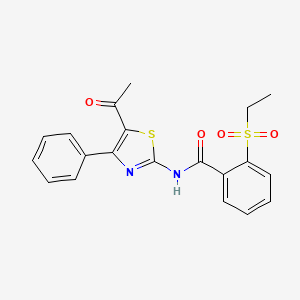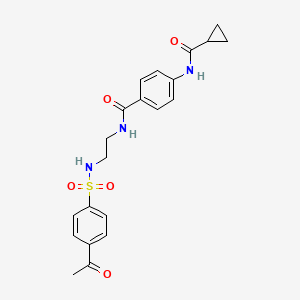
N-(2-(4-acetylphenylsulfonamido)ethyl)-4-(cyclopropanecarboxamido)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-acetylphenylsulfonamido)ethyl)-4-(cyclopropanecarboxamido)benzamide, also known as ACB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. ACB belongs to the class of sulfonamide compounds and is synthesized through a multi-step process involving several chemical reactions.
科学的研究の応用
Prodrug Development
Research on sulfonamide derivatives, such as those involving N-methylsulfonamides, has explored their potential as prodrugs. Prodrugs are designed to improve the properties of pharmacologically active agents, such as solubility or stability. For instance, derivatives with an ionizable amino function show high water solubility and adequate lipophilicity at physiological pH, which can be enzymatically hydrolyzed to yield the parent sulfonamide in significant amounts (Larsen, Bundgaard, & Lee, 1988).
Cardiac Electrophysiology
N-substituted imidazolylbenzamides and benzene-sulfonamides have been synthesized and evaluated for their cardiac electrophysiological activity, indicating the potential use of sulfonamide derivatives in developing selective class III agents for treating arrhythmias (Morgan et al., 1990).
Enzyme Inhibition
Sulfonamide compounds have been studied extensively for their enzyme inhibition capabilities, such as inhibiting carbonic anhydrases. These enzymes are involved in various physiological processes, and inhibitors can have therapeutic applications in treating conditions like glaucoma or edema. Novel aromatic sulfonamide inhibitors have shown nanomolar inhibitory concentrations for different isoenzymes, highlighting the chemical class's versatility (Supuran, Maresca, Gregáň, & Remko, 2013).
Material Science
In the field of materials science, sulfonamide derivatives have been utilized in synthesizing and modifying polymers and membranes with specific properties, such as antifouling or selective permeability. For example, research on polysulfobetaines, carrying highly polar zwitterionic side chains, presents a promising area due to their antifouling properties, hemocompatibility, and stimulus-responsive behavior (Woodfield et al., 2014).
作用機序
Target of Action
The primary targets of this compound are Carbonic Anhydrase 1 and 2 . These enzymes play a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.
Mode of Action
The compound interacts with its targets, Carbonic Anhydrase 1 and 2, by binding to their active sites
Biochemical Pathways
The compound’s interaction with Carbonic Anhydrase 1 and 2 affects the carbon dioxide hydration pathway . This can have downstream effects on various physiological processes, including respiration and pH regulation.
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with Carbonic Anhydrase 1 and 2 . By influencing these enzymes, the compound could potentially affect a range of physiological processes, from respiration to pH regulation.
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the compound’s stability and reactivity could be affected by factors such as pH and temperature . Additionally, the presence of other molecules could influence its binding to its targets.
特性
IUPAC Name |
N-[2-[(4-acetylphenyl)sulfonylamino]ethyl]-4-(cyclopropanecarbonylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-14(25)15-6-10-19(11-7-15)30(28,29)23-13-12-22-20(26)16-4-8-18(9-5-16)24-21(27)17-2-3-17/h4-11,17,23H,2-3,12-13H2,1H3,(H,22,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPKNJIWADBRSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

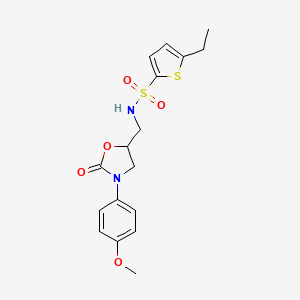
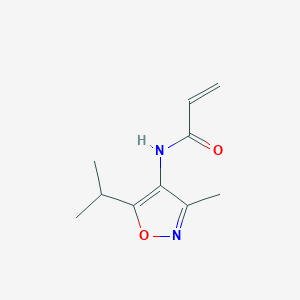
![2-[(3-chlorophenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2992551.png)
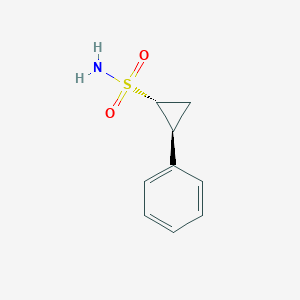
![Ethyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-6-carboxylate](/img/structure/B2992554.png)
![1-[(4-Methylphenyl)methyl]-N-[3-[4-(4-methylphenyl)piperazine-1-carbonyl]phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2992555.png)
![N-(2-Methoxy-4-methylsulfanylbutyl)-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide](/img/structure/B2992558.png)
![Tert-butyl 4-[(but-2-ynoylamino)methyl]-3-methylpiperidine-1-carboxylate](/img/structure/B2992559.png)
![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]-3-nitrobenzenesulfonamide](/img/structure/B2992560.png)
![4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole](/img/structure/B2992561.png)
![N-{3-[(2-phenoxyethoxy)methyl]phenyl}-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2992562.png)

